Home > Products > Building Blocks P17891 > 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one
6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one - 38527-50-3

6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Catalog Number: EVT-1598365
CAS Number: 38527-50-3
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one” is a compound that can be found in scientific research . It belongs to the quinazolinone class of drugs .

Synthesis Analysis

The synthesis of quinazolinone derivatives, which includes “6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one”, often involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .

Synthesis Analysis
  • Acid anhydrides: This method typically involves reacting a substituted anthranilic acid with an appropriate acid anhydride, often in the presence of a base or catalyst. []
  • Orthoesters: This approach utilizes an orthoester and a substituted anthranilic acid, usually catalyzed by acetic acid, to form the desired product. []
  • Acid chlorides and potassium selenocyanate: This three-component condensation reaction employs a 4-hydroxy-2H-pyran-2-one derivative, an aroyl chloride, potassium selenocyanate, and a catalytic amount of N-methylimidazole. []
  • Palladium-catalyzed decarboxylative acylation: This method involves the reaction of 4H-benzo[d][1,3]oxazin-4-one derivatives with α-oxo carboxylic acids using a palladium catalyst. [, ]
Molecular Structure Analysis
  • Ring opening reactions: The oxazine ring can be opened by nucleophilic attack, leading to the formation of substituted anthranilamides or other related compounds. [, ]
  • Ring transformations: These reactions involve the conversion of the oxazine ring into other heterocyclic systems, such as quinazolines, pyrimidines, and triazoles. [, , , , , , , ]
Mechanism of Action
  • Enzyme inhibition: Certain derivatives have been shown to inhibit enzymes, such as monoacylglycerol lipase (MGL), which plays a role in endocannabinoid signaling. []
  • Receptor antagonism: Some derivatives exhibit antagonistic activity towards steroid receptors, like the progesterone receptor (PR), making them potential candidates for hormone-related therapies. []
Physical and Chemical Properties Analysis
  • Melting point: Melting points vary significantly depending on the substituents present. [, ]
  • Solubility: Solubility profiles are influenced by the polarity and hydrogen-bonding capabilities of the molecule. [, ]
  • Spectroscopic properties: Characteristic IR, NMR, and mass spectrometry data are essential for structural elucidation. [, , , , , , , ]
Applications
  • Antibacterial agents: Several derivatives have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. [, , , ]
  • Anti-inflammatory agents: Certain derivatives exhibit significant anti-inflammatory activity, potentially through the inhibition of inflammatory mediators. [, , ]
  • Analgesic agents: Some derivatives possess analgesic properties, suggesting potential applications in pain management. [, , ]
  • Anticancer agents: Several derivatives have demonstrated anticancer activity against various cancer cell lines. [, , ]

7-Chloro-2-Methyl-4H-benzo[d][1,3]Oxazin-4-one

  • Compound Description: This compound serves as a precursor in the synthesis of 3-Amino-7-Chloro-2—Methyl-3H-Quinazolin-4-One. [] It exhibits significant antibacterial activity against Klebsiella pneumonia, Staphylococcus aureus, and Pseudomonas aeruginosa. []
  • Relevance: This compound shares the core 4H-benzo[d][1,3]oxazin-4-one structure with 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one, differing only in the substituent at the 7th position (chlorine vs. methoxy). []

3-Amino-7-Chloro-2—Methyl-3H-Quinazolin-4-One

  • Compound Description: This compound is synthesized from 7-Chloro-2-Methyl-4H-benzo[d][1,3]Oxazin-4-one through reaction with hydrazine hydrate. [] It demonstrates notable antibacterial activity, particularly against Klebsiella pneumonia, Staphylococcus aureus, Bacillus cereus, and Pseudomonas aeruginosa. []
  • Relevance: This compound is formed by reacting 7-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one (structurally similar to the main compound) with hydrazine hydrate, resulting in the opening of the oxazine ring and formation of the quinazolinone structure. [] This highlights a common synthetic pathway for modifying the core structure of 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one.
  • Compound Description: This compound, synthesized from 6-Iodo-2-Methyl-4H-benzo[d]-[1,3]-Oxazin-4-one, demonstrates significant anti-inflammatory activity surpassing the potency of indomethacin, a standard anti-inflammatory drug. []
  • Relevance: This compound and 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one belong to the same chemical class, quinazolinones. They share a similar core structure but differ in the substituents on the benzene ring (iodo and methyl vs. methoxy and methyl). []

6-Iodo-2-Methyl-4H-benzo[d]-[1,3]-Oxazin-4-one

  • Compound Description: This compound acts as a precursor in synthesizing 3-Amino-6-Iodo-2-Methyl Quinazolin 4-(3h)-one, showing significant anti-inflammatory activity. []
  • Relevance: This compound shares the core 4H-benzo[d][1,3]oxazin-4-one structure with 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one, with the difference being the substituent at the 6th position (iodine vs. methoxy). []

5,6-difluoro-2-Methyl-4H-benzo(d) (1,3)-Oxazin-4-one

  • Compound Description: This compound serves as an intermediate in synthesizing 3-Amino-5,6-difluoro-2-Mehtyl-quinzolin 4(3H)-One and displays significant anti-inflammatory and analgesic properties. [, ]
  • Relevance: This compound shares the core 4H-benzo[d][1,3]oxazin-4-one structure with 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one, differing in the substituents at the 5th and 6th positions (two fluorine atoms vs. a methoxy group). [, ]
  • Compound Description: This compound is synthesized from 5,6-difluoro-2-Methyl-4H-benzo(d) (1,3)-Oxazin-4-one and exhibits potent analgesic activity. []
  • Relevance: This compound's synthesis involves the utilization of 5,6-difluoro-2-Methyl-4H-benzo(d)(1,3)-Oxazin-4-one, a compound structurally similar to 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one, demonstrating a potential synthetic route for modifying the main compound and exploring its analgesic properties. []
Introduction to the Benzoxazinone Scaffold

Structural Taxonomy of Benzoxazinone Derivatives in Medicinal Chemistry

The benzoxazinone nomenclature system classifies isomers based on atomic connectivity within the heterocyclic moiety. Three primary isomeric forms exist: 1,2-benzoxazines, 1,3-benzoxazines, and 1,4-benzoxazines, distinguished by the relative positions of nitrogen and oxygen atoms within the ring. 6-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one (CAS: 38527-50-3) belongs specifically to the 1,3-benzoxazin-4-one subclass, characterized by a carbonyl group at the 4-position adjacent to the ring oxygen [4] [6]. This compound features two critical structural modifications:

  • Methoxy group at C6: Enhances electron density in the aromatic ring, influencing π-stacking interactions with biological targets
  • Methyl substituent at C2: Provides steric stabilization while maintaining molecular compactness (van der Waals volume ≈ 20.5 cm³/mol)

Table 1: Structural Classification of Benzoxazinone Derivatives

SubclassCore StructureKey Substitution SitesRepresentative Bioactivities
1,3-Benzoxazin-4-onesBenzo[d][1,3]oxazin-4-oneC2, C4, aromatic positionsAntimicrobial, Anticancer
1,4-Benzoxazin-3-onesBenzo[e][1,4]oxazin-3-oneC2, C3, N1Anti-inflammatory, Neuroprotective
1,4-Benzoxazin-2-onesBenzo[e][1,4]oxazin-2-oneC3, N1, aromatic positionsSerine protease inhibition

The molecular architecture of 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one (C₁₀H₉NO₃, MW 191.18 g/mol) features two electrophilic centers: the C4 carbonyl carbon (δ+ ≈ 0.32 e) and the iminium-like C2 position (N-C=O bond angle ≈ 126°). These electron-deficient sites facilitate nucleophilic attack by biological nucleophiles, underpinning its mechanism of action. The compound's moderate lipophilicity (predicted LogP ≈ 1.51) suggests favorable membrane permeability, while the oxazinone ring's planarity enables intercalation with biomolecular targets [4] [6] [8].

Historical Evolution of Benzoxazinone-Based Pharmacophores

The benzoxazinone scaffold entered medicinal chemistry through natural product isolation in the early 20th century. The first synthetic approaches emerged in 1902 when Heller and Fiesselmann documented 2-aryl-4H-1,3-benzoxazin-4-ones via anthranilic acid condensation with aroyl chlorides [6]. This foundational work established benzoxazinones as versatile synthetic precursors. The 1980s witnessed significant expansion with the discovery that 4H-3,1-benzoxazin-4-ones serve as activated esters for amino acid protection in peptide synthesis, leveraging their controlled hydrolysis properties [6].

The strategic incorporation of methoxy and methyl substituents emerged as a critical structure-activity refinement in the 2000s. Researchers discovered that:

  • Methoxy group positioning at C6 optimizes antibacterial potency against Gram-positive pathogens (MIC reduction ≥64-fold vs unsubstituted analogs)
  • C2 methyl substitution enhances metabolic stability by shielding the labile oxazinone ring from esterases
  • Electronic modulation through combined substituents tunes the compound's pKa (predicted ≈2.41) for target-specific ionization [2] [6]

Table 2: Key Milestones in Benzoxazinone Therapeutic Development

Time PeriodDevelopment MilestoneTherapeutic Significance
1902Heller's synthesis of 2-arylbenzoxazinonesEstablished foundational synthetic route
1980sApplication as activated esters in peptide synthesisDemonstrated chemical utility beyond bioactivity
2009Discovery of antifungal 1,4-benzoxazinonesValidated scaffold against fungal pathogens
2010Development of MenB inhibitors for tuberculosisAddressed drug-resistant mycobacteria
2019Triazole-benzoxazinone hybrid antimicrobialsAchieved broad-spectrum activity against WHO pathogens

The modern era (2010-present) witnessed targeted molecular hybridization strategies. Significant breakthroughs include:

  • Antimycobacterial derivatives: 1,4-Benzoxazine MenB inhibitors demonstrating nanomolar potency against Mycobacterium tuberculosis isocitrate lyase and methionine aminopeptidase [5]
  • Triazole-benzoxazinone conjugates: CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition)-synthesized hybrids showing >90% growth inhibition against Candida albicans at 8 μg/mL concentrations [7]
  • Computational design: DFT-guided optimization of 6-methoxy-2-methyl analogs for enhanced target binding (ΔG ≈ -9.2 kcal/mol in docking studies) [7]

The commercial availability of 6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one (priced at $200/50mg, $310/100mg) reflects its importance as a lead compound and synthetic building block [2]. Current research focuses on exploiting its dual functionality—serving both as a bioactive core and as a directing group for C-H activation in complex molecule synthesis. This dual applicability positions benzoxazinones uniquely at the chemistry-biology interface, enabling streamlined development of next-generation therapeutics targeting antimicrobial resistance and oncology [1] [6].

Properties

CAS Number

38527-50-3

Product Name

6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one

IUPAC Name

6-methoxy-2-methyl-3,1-benzoxazin-4-one

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

InChI

InChI=1S/C10H9NO3/c1-6-11-9-4-3-7(13-2)5-8(9)10(12)14-6/h3-5H,1-2H3

InChI Key

IMUKVGUCKLGAAW-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)OC)C(=O)O1

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC)C(=O)O1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.